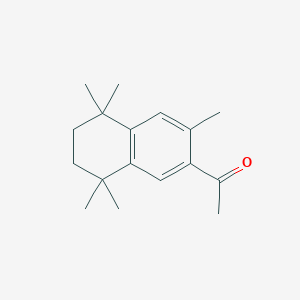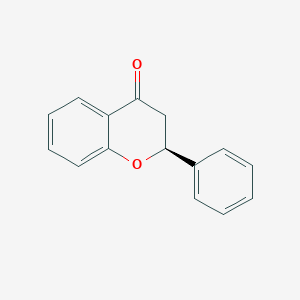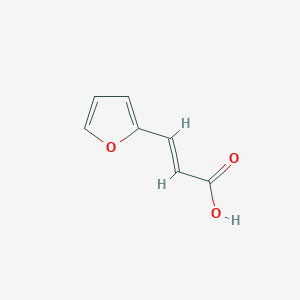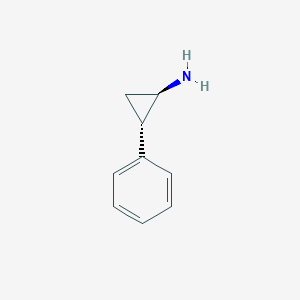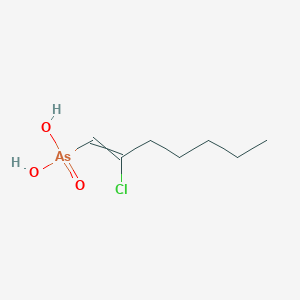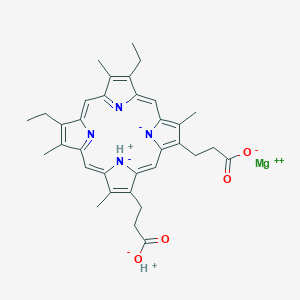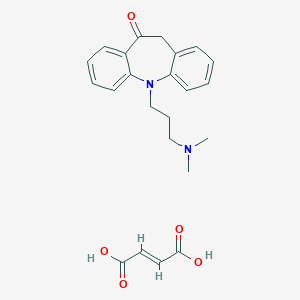
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl decanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl decanoate, also known as DFHD, is a fluorinated compound that has gained significant attention in scientific research due to its unique properties. DFHD is a member of the perfluorinated alkyl substances (PFASs) family, which are widely used in various industrial and consumer products due to their exceptional chemical stability and hydrophobicity. In
Mechanism Of Action
The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl decanoate is not fully understood, but it is believed to involve the interaction of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl decanoate with various cellular and molecular targets. 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl decanoate has been shown to interact with cell membranes, altering their physical properties and modulating cellular signaling pathways. 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl decanoate has also been shown to interact with proteins, enzymes, and other biomolecules, affecting their function and activity.
Biochemical And Physiological Effects
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl decanoate has been shown to have various biochemical and physiological effects, including modulation of the immune system, inhibition of angiogenesis and tumor growth, and reduction of inflammation. 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl decanoate has also been shown to affect lipid metabolism and glucose homeostasis, potentially contributing to its anti-diabetic effects. However, the exact mechanisms underlying these effects are still under investigation.
Advantages And Limitations For Lab Experiments
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl decanoate has several advantages for lab experiments, including its stability, low toxicity, and ease of synthesis. 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl decanoate is also highly hydrophobic, making it useful for studying the behavior of hydrophobic compounds in biological systems. However, 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl decanoate's hydrophobicity can also make it difficult to study its interactions with aqueous environments. Additionally, 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl decanoate's high stability can make it challenging to degrade or remove from the environment, posing potential environmental risks.
Future Directions
For 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl decanoate research include further investigating its potential applications in biomedical research, environmental science, and material science. In biomedical research, 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl decanoate's anti-inflammatory, anti-tumor, and anti-angiogenic properties could be further explored for the development of new therapies for various diseases. Additionally, 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl decanoate's potential as a drug delivery agent could be further investigated. In environmental science, further research is needed to understand the environmental fate and transport of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl decanoate and other PFASs, as well as their potential impacts on human and environmental health. In material science, 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl decanoate's potential as a coating material for various surfaces could be further explored for the development of new materials with unique properties.
Synthesis Methods
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl decanoate can be synthesized by reacting heptyl decanoate with perfluorohexane in the presence of a catalyst such as trifluoromethanesulfonic acid. The reaction occurs through a nucleophilic substitution mechanism, where the fluorine atoms on perfluorohexane replace the hydrogen atoms on heptyl decanoate. The resulting product is a white crystalline solid that is insoluble in water and highly stable under various conditions.
Scientific Research Applications
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl decanoate has been extensively studied for its potential applications in various fields, including biomedical research, environmental science, and material science. In biomedical research, 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl decanoate has been investigated for its anti-inflammatory, anti-tumor, and anti-angiogenic properties. 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl decanoate has also been shown to modulate the immune system and improve drug delivery to target tissues. In environmental science, 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl decanoate has been used as a model compound to study the fate and transport of PFASs in the environment, including their bioaccumulation and toxicity. In material science, 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl decanoate has been explored as a potential coating material for various surfaces due to its exceptional hydrophobicity and chemical stability.
properties
CAS RN |
18770-61-1 |
|---|---|
Product Name |
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl decanoate |
Molecular Formula |
C17H22F12O2 |
Molecular Weight |
486.34 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl decanoate |
InChI |
InChI=1S/C17H22F12O2/c1-2-3-4-5-6-7-8-9-11(30)31-10-13(20,21)15(24,25)17(28,29)16(26,27)14(22,23)12(18)19/h12H,2-10H2,1H3 |
InChI Key |
STTYQUIKLZSVHK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
synonyms |
Decanoic acid 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



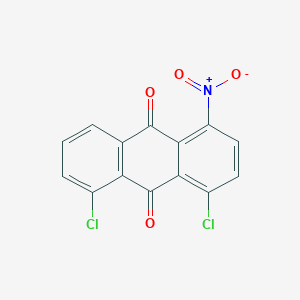
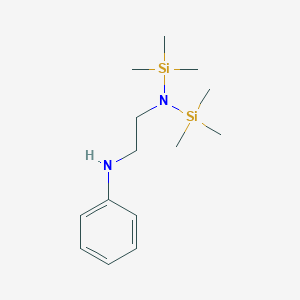
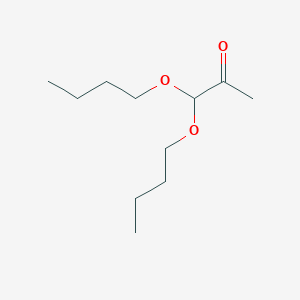
![Silane, trimethyl[(7-phenoxyheptyl)oxy]-](/img/structure/B92967.png)
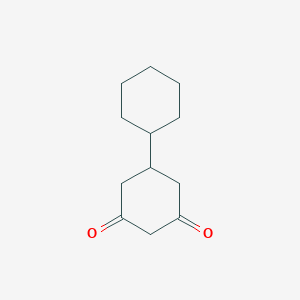
![Sodium [1,1'-biphenyl]-2-olate](/img/structure/B92972.png)
![1',3'-dihydro-5'-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole]](/img/structure/B92974.png)
